N,4-dimethyl-3-nitrobenzamide
Overview
Description
N,4-Dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group at the third position and two methyl groups at the nitrogen and fourth positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N,4-Dimethyl-3-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of N,4-dimethylbenzamide. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,4-Dimethyl-3-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed:
Reduction: N,4-dimethyl-3-aminobenzamide.
Substitution: Depending on the nucleophile, various substituted benzamides.
Hydrolysis: 3-nitrobenzoic acid and N,N-dimethylamine.
Scientific Research Applications
N,4-Dimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-nitrobenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-4-nitrobenzamide: Similar structure but with the nitro group at a different position, affecting its chemical behavior and applications.
N,N-Dimethyl-3-aminobenzamide: A reduction product of N,4-dimethyl-3-nitrobenzamide, with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both nitro and dimethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various chemical reactions and applications. Its ability to undergo selective chemical transformations and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N,4-dimethyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-7(9(12)10-2)5-8(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWGRJLQNCNLLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.